alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride

Description

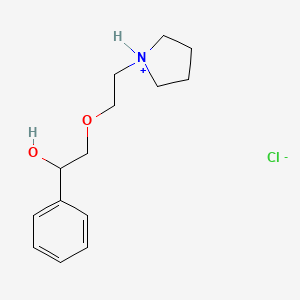

alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride (CAS 785-34-2) is a benzyl alcohol derivative featuring a pyrrolidinyl ethoxy substituent. The compound consists of a benzyl alcohol core modified with a 2-(pyrrolidin-1-yl)ethoxy group at the alpha position, forming a hydrochloride salt to enhance solubility and stability .

Properties

CAS No. |

956-08-1 |

|---|---|

Molecular Formula |

C14H22ClNO2 |

Molecular Weight |

271.78 g/mol |

IUPAC Name |

1-phenyl-2-(2-pyrrolidin-1-ium-1-ylethoxy)ethanol;chloride |

InChI |

InChI=1S/C14H21NO2.ClH/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |

InChI Key |

COXVZBFFPODXOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](C1)CCOCC(C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride and analogous benzyl alcohol derivatives are summarized below:

Table 1: Structural and Pharmacological Comparison

Structural Analysis

- Aromatic vs. Aliphatic Substituents: The target compound’s pyrrolidinyl ethoxy group introduces a tertiary amine and an ether linkage, likely improving membrane permeability compared to purely aromatic derivatives (e.g., Phenyramidol) . In contrast, Isoproterenol’s 3,4-dihydroxybenzyl core is essential for binding adrenergic receptors, a feature absent in the target compound .

- Salt Forms : All listed compounds are hydrochloride salts, enhancing aqueous solubility. For example, Phenyramidol Hydrochloride’s pyridine ring may further stabilize the salt via π-π interactions .

Pharmacological Implications

- Receptor Specificity: Isoproterenol’s dihydroxy and isopropyl groups confer selectivity for beta-adrenergic receptors, while the target compound’s pyrrolidinyl ethoxy chain may target different pathways (e.g., sigma receptors or ion channels) .

- Therapeutic Applications: Phenyramidol’s pyridinylamino group correlates with anticoagulant effects, suggesting that electron-rich aromatic systems modulate clotting factors. The target compound’s aliphatic pyrrolidine may instead influence central nervous system targets .

Physicochemical Properties

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., Isoproterenol, CAS 66240-90-2) exhibit higher polarity, reducing bioavailability but improving water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.